N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is a heterocyclic compound featuring a piperidine core substituted with a 2-(trifluoromethyl)pyridin-4-yl group at the nitrogen atom and a cyclopropanesulfonamide moiety at the 3-position. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the sulfonamide group may contribute to hydrogen-bonding interactions with biological targets, such as enzymes or receptors . The molecular formula is C₁₄H₁₆F₃N₃O₂S, with a calculated molecular weight of 347.36 g/mol.
Properties
IUPAC Name |
N-[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S/c15-14(16,17)13-8-11(5-6-18-13)20-7-1-2-10(9-20)19-23(21,22)12-3-4-12/h5-6,8,10,12,19H,1-4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKFKIJUDUSZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)C(F)(F)F)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of 2-(trifluoromethyl)pyridine with piperidine under controlled conditions.
Cyclopropanation: The next step involves the introduction of the cyclopropane ring. This can be done using a cyclopropanation reaction, where the piperidine intermediate is treated with a suitable cyclopropanating agent.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the cyclopropane-containing intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanesulfonamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
Piperidine Derivatives :
- The target compound shares a piperidine scaffold with CP99994 and SR140333 (a phenylpiperidine NK1 antagonist). However, the 3-cyclopropanesulfonamide substitution distinguishes it from CP99994’s simpler phenyl group .
- Piperidine-based sulfonamides, like the compound (MW 558.58), often exhibit enhanced binding to hydrophobic enzyme pockets due to cyclopropane’s rigidity .
Trifluoromethyl Groups :
- The CF₃ group on the pyridine ring is a shared feature with JNJ-67856633 (a MALT1 inhibitor) and L-742694. This group improves metabolic resistance and target affinity, as seen in kinase inhibitors .
Sulfonamide Moieties :
- Sulfonamide-containing compounds, such as SR142801 (NK1 antagonist) and the compound, leverage this group for hydrogen bonding with residues like aspartate or histidine in active sites .
Research Findings and Therapeutic Implications
Kinase Inhibition Potential: JNJ-67856633’s use as a MALT1 inhibitor highlights the therapeutic relevance of CF₃-pyridinyl motifs in targeting proteases or kinases. The target compound’s pyridinyl-piperidine scaffold may similarly disrupt enzyme-substrate interactions .
GPCR Modulation :
- Piperidine derivatives like CP99994 and SR140333 are potent NK1 receptor antagonists. The target compound’s sulfonamide group could enhance selectivity for GPCRs over ion channels, a feature observed in GR159897 (a 5-HT₄ antagonist) .
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